

An In-depth Technical Guide to the Molecular Structure of Benzyl Propiolate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Benzyl propiolate*

Cat. No.: *B1268164*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl propiolate (benzyl prop-2-ynoate) is a versatile organic compound with significant potential in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and spectroscopic characterization. Detailed experimental protocols for its preparation are outlined, and its known biological activities, including its role as an antifungal agent and its interaction with adrenergic signaling pathways, are discussed. This document aims to serve as a core resource for researchers engaged in the study and application of this compound.

Molecular Structure and Identification

Benzyl propiolate is an ester formed from benzyl alcohol and propiolic acid. The presence of a terminal alkyne group makes it a highly reactive and useful building block in organic synthesis.

Table 1: Chemical Identifiers for **Benzyl Propiolate**

Identifier	Value
IUPAC Name	benzyl prop-2-ynoate[1]
Synonyms	Benzyl propiolate, 2-Propynoic acid, phenylmethyl ester, Acetylenecarboxylic acid benzyl ester[1][2]
CAS Number	14447-01-9[1]
Chemical Formula	C ₁₀ H ₈ O ₂ [1]
Molecular Weight	160.17 g/mol [1]
Canonical SMILES	C#CC(=O)OCC1=CC=CC=C1[1]
InChI Key	KCSLTHXLCZSZLB-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of **benzyl propiolate** are summarized in the table below. These properties are crucial for its handling, storage, and application in various experimental settings.

Table 2: Physicochemical Properties of **Benzyl Propiolate**

Property	Value
Appearance	Colorless to light yellow liquid
Boiling Point	270.6 ± 19.0 °C at 760 mmHg[3]
Density	1.1 ± 0.1 g/cm ³ [3]
Flash Point	139.9 ± 9.5 °C[3]
Refractive Index	1.539[3]
LogP	2.67[2]

Synthesis of Benzyl Propiolate

Benzyl propiolate can be synthesized through several methods, most commonly via the esterification of propiolic acid with benzyl alcohol. A detailed experimental protocol for a representative synthesis is provided below.

Experimental Protocol: Esterification of Propiolic Acid with Benzyl Alcohol

This protocol describes the synthesis of **benzyl propiolate** via a direct esterification reaction.

Materials:

- Propiolic acid
- Benzyl alcohol
- Toluene
- p-Toluenesulfonic acid (TsOH) monohydrate (catalyst)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Dichloromethane
- Hexane
- Ethyl acetate

Procedure:

- Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve propiolic acid (1.0 equivalent) and benzyl alcohol (1.2 equivalents) in toluene.

- Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.05 equivalents) to the reaction mixture.
- Reflux: Heat the mixture to reflux and continue heating until the theoretical amount of water is collected in the Dean-Stark trap, indicating the completion of the reaction.
- Work-up:
 - Cool the reaction mixture to room temperature.
 - Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous magnesium sulfate.
- Purification:
 - Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent.
 - Purify the crude product by column chromatography on silica gel, using a hexane-ethyl acetate gradient as the eluent, to afford pure **benzyl propiolate**.

Spectroscopic Characterization

The structure of **benzyl propiolate** is confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **benzyl propiolate** shows characteristic signals for the aromatic, benzylic, and acetylenic protons.

Table 3: ¹H NMR Spectroscopic Data for **Benzyl Propiolate**

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.43 - 7.30	multiplet	5H	Aromatic protons (C_6H_5)
5.23	singlet	2H	Benzylic protons (- CH_2-)
2.90	singlet	1H	Acetylenic proton ($\equiv C-H$)

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ^{13}C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 4: Predicted ^{13}C NMR Spectroscopic Data for **Benzyl Propiolate**

Chemical Shift (δ , ppm)	Assignment
~152	Ester carbonyl carbon ($C=O$)
~135	Aromatic quaternary carbon ($C-CH_2$)
~128.7	Aromatic methine carbons (ortho-C)
~128.6	Aromatic methine carbon (para-C)
~128.4	Aromatic methine carbons (meta-C)
~77	Acetylenic carbon ($-C\equiv$)
~75	Acetylenic carbon ($\equiv C-H$)
~67	Benzylic carbon ($-CH_2-$)

Infrared (IR) Spectroscopy

The IR spectrum of **benzyl propiolate** displays characteristic absorption bands for its functional groups.

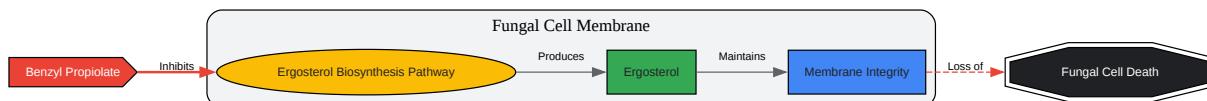
Table 5: IR Spectroscopic Data for **Benzyl Propiolate**

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3290	Strong	=C-H stretch (alkyne)
~2120	Medium	C≡C stretch (alkyne)
~1715	Strong	C=O stretch (ester)
~1250	Strong	C-O stretch (ester)
~3030	Medium	C-H stretch (aromatic)
~1600, 1495, 1455	Medium-Weak	C=C stretch (aromatic)

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of **benzyl propiolate** results in characteristic fragmentation patterns.

Table 6: Mass Spectrometry Data for **Benzyl Propiolate**

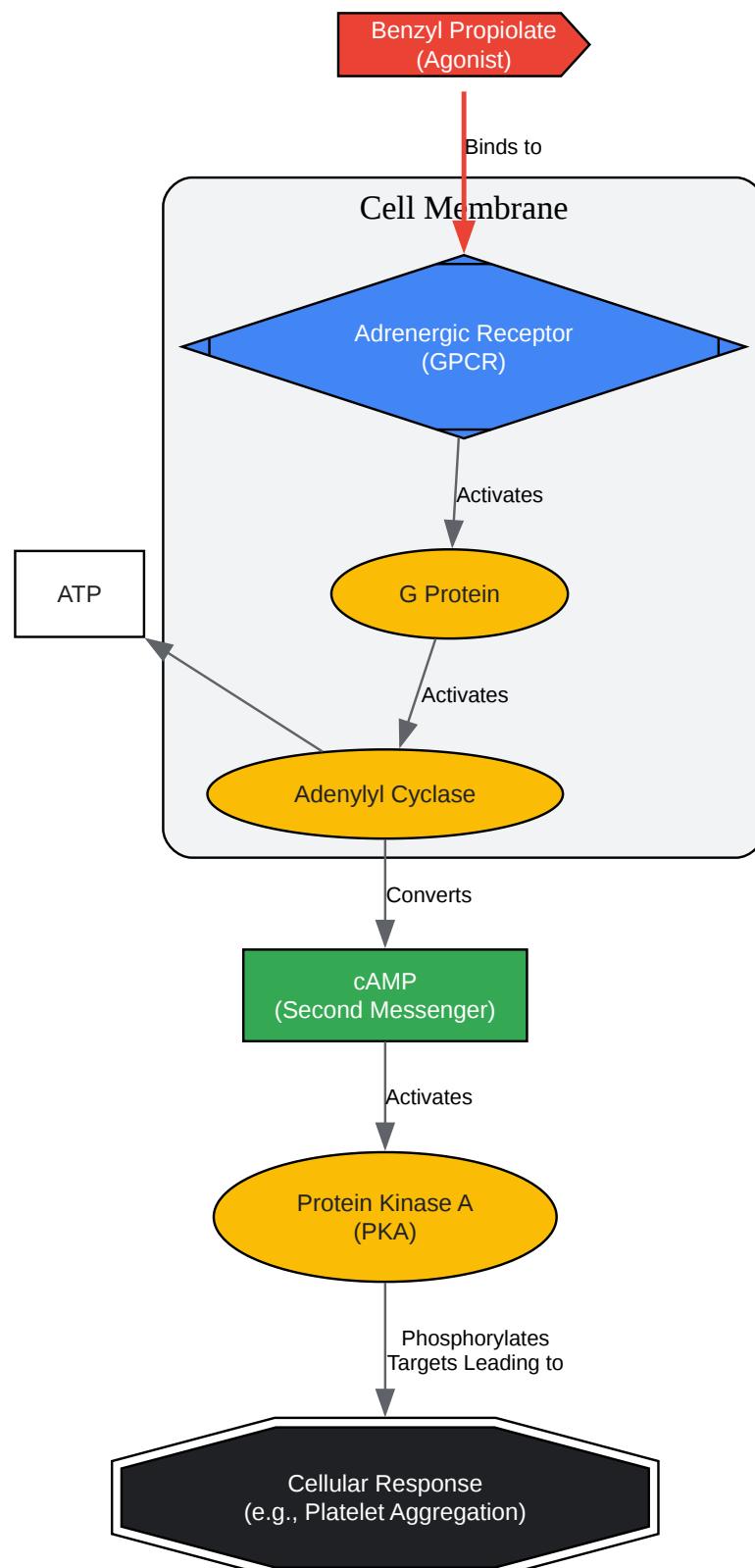

m/z	Relative Intensity	Assignment
160	Moderate	[M] ⁺ (Molecular ion)
91	High	[C ₇ H ₇] ⁺ (Tropylium ion)
65	Moderate	[C ₅ H ₅] ⁺
53	High	[C ₄ H ₅] ⁺

Biological Activity and Signaling Pathways

Benzyl propiolate has demonstrated notable biological activities, particularly as an antifungal agent and an adrenergic receptor agonist.

Antifungal Activity

Recent studies have highlighted the broad-spectrum antifungal properties of **benzyl propiolate** derivatives against various phytopathogenic fungi. The proposed mechanism of action involves the disruption of the fungal cell membrane and the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.



[Click to download full resolution via product page](#)

Caption: Proposed antifungal mechanism of **benzyl propiolate**.

Adrenergic Receptor Agonism

Benzyl propiolate has been identified as an agonist of adrenergic receptors. Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) that are targets of catecholamines like adrenaline and noradrenaline. The activation of these receptors triggers a signaling cascade that can lead to various physiological responses, including platelet aggregation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Benzyl propiolate | C10H8O2 | CID 543064 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. Benzyl propiolate | CAS#:14447-01-9 | Chemsoc [chemsoc.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of Benzyl Propiolate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1268164#benzyl-propiolate-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com